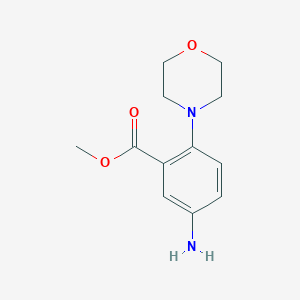

Methyl 5-amino-2-morpholinobenzoate

Description

The exact mass of the compound Methyl 5-amino-2-morpholinobenzoate is 236.11609238 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-amino-2-morpholinobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-2-morpholinobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-2-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCGGVAQNYMTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377492 | |

| Record name | Methyl 5-amino-2-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4031-84-9, 83909-35-7 | |

| Record name | Benzoic acid, 5-amino-2-(4-morpholinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4031-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-2-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structure Elucidation of Methyl 5-amino-2-morpholinobenzoate

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and materials science. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of a novel compound, Methyl 5-amino-2-morpholinobenzoate. Moving beyond a simple recitation of techniques, this document outlines a logical, self-validating workflow designed for researchers and drug development professionals. We will detail the strategic application of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized, providing not just the protocol but the scientific causality behind its selection. The synergy of these techniques provides an unassailable confirmation of the molecule's identity, connectivity, and functional group arrangement.

Introduction

Methyl 5-amino-2-morpholinobenzoate (C₁₂H₁₆N₂O₃) is a substituted aromatic compound incorporating three key pharmacophores: a primary aromatic amine, a methyl ester, and a morpholine ring. The precise arrangement of these functional groups on the benzoate core is critical to its potential biological activity and chemical properties. Based on IUPAC nomenclature, the proposed structure is a methyl benzoate with a morpholine substituent at the C2 position and an amino group at the C5 position.

Part I: Foundational Analysis - Molecular Formula and Unsaturation

The first and most critical step in elucidating any unknown structure is to determine its exact elemental composition. This provides the molecular formula and the degree of unsaturation, which immediately constrains the number of possible structures.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS, specifically using a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and ensure the confident identification of the molecular ion peak. This technique provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula from a list of possibilities.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to promote protonation of the basic nitrogen atoms, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high resolving power will separate ions with very similar nominal masses.

-

Data Analysis: Identify the m/z value of the most intense peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that matches this exact mass.

Expected Data & Interpretation For the proposed structure of Methyl 5-amino-2-morpholinobenzoate (C₁₂H₁₆N₂O₃), the expected data is summarized below.

Table 1: Predicted HRMS Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Exact Mass (M) | 236.1161 Da |

| [M+H]⁺ Ion (Observed) | 237.1234 Da |

Degree of Unsaturation (DBE): The degree of unsaturation (Double Bond Equivalents) is calculated using the formula: DBE = C + 1 - (H/2) + (N/2) For C₁₂H₁₆N₂O₃: DBE = 12 + 1 - (16/2) + (2/2) = 6

This value of 6 is a crucial first piece of the puzzle. It strongly suggests the presence of an aromatic ring (4 DBEs), a carbonyl group (1 DBE), and one additional ring or double bond. This is perfectly consistent with our proposed structure, which contains a benzene ring, a carbonyl from the ester, and the saturated morpholine ring (which counts as 1 DBE in this formula).

Part II: Functional Group Identification - The Spectroscopic Fingerprint

With the molecular formula established, the next logical step is to identify the functional groups present. IR and UV-Vis spectroscopy provide rapid and definitive confirmation of these key structural motifs.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is unparalleled for the rapid identification of specific covalent bonds and functional groups. For our target molecule, we anticipate characteristic signals for the amine N-H bonds, the ester C=O bond, the morpholine C-O-C ether linkage, and the aromatic ring. The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1][2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation The key vibrational frequencies expected for Methyl 5-amino-2-morpholinobenzoate are detailed below.

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | Two distinct peaks confirm the -NH₂ group.[2] |

| 3100 - 3000 | C-H Stretch | Aromatic | Indicates sp² C-H bonds. |

| 2950 - 2850 | C-H Stretch | Aliphatic (Morpholine, -OCH₃) | Indicates sp³ C-H bonds. |

| 1720 - 1700 | C=O Stretch | Ester (Carbonyl) | Conjugation with the aromatic ring slightly lowers the frequency from a typical saturated ester.[3] |

| 1620 - 1580 | N-H Bend (Scissoring) & C=C Stretch | Amine & Aromatic | Overlapping region confirming the amine and aromatic ring.[1] |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Characteristic stretching for the Ar-N bond.[1] |

| 1250 - 1150 | Asymmetric C-O-C Stretch | Ester | The strong C-O stretch adjacent to the carbonyl. |

| 1150 - 1050 | C-O-C Stretch | Morpholine (Ether) | Characteristic ether linkage absorption. |

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is highly sensitive to conjugated and aromatic systems. The aminobenzoate scaffold constitutes a distinct chromophore. The lone pair of electrons on the amino group's nitrogen atom interacts with the π-electron system of the aromatic ring, causing a bathochromic (red) shift to a longer wavelength (λ_max) compared to benzene itself.[1][4] This provides confirmatory evidence for the conjugated electronic system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-5 M) in a UV-transparent solvent such as ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the spectrum from 200 nm to 400 nm, using the pure solvent as a reference blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Expected Data & Interpretation Aromatic amines typically exhibit strong absorption bands. For an aminobenzoate structure, we expect a primary absorption band (π→π* transition) in the range of 280-320 nm. The presence of this absorption confirms the electronic structure of the core scaffold.

Part III: Connectivity and 3D Structure - The NMR Core

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments will allow us to unambiguously determine the precise connectivity of every atom.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. We can predict the spectrum by breaking the molecule into its constituent parts: the substituted aromatic ring, the morpholine ring, the methyl ester, and the amine group. The substitution pattern on the aromatic ring (1,2,4-substitution) will produce a characteristic set of splitting patterns.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Predicted Spectrum & Interpretation

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.2 | d | 1H | H-3 | Ortho-coupled to H-4. |

| ~6.8 | dd | 1H | H-4 | Ortho-coupled to H-3 and meta-coupled to H-6. |

| ~6.7 | d | 1H | H-6 | Meta-coupled to H-4. |

| ~4.5 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Chemical shift is solvent-dependent. |

| ~3.9 | t | 4H | -O-CH₂- (Morpholine) | Protons adjacent to the oxygen atom are deshielded. |

| ~3.85 | s | 3H | -OCH₃ (Ester) | Characteristic singlet for a methyl ester. |

| ~3.1 | t | 4H | -N-CH₂- (Morpholine) | Protons adjacent to the nitrogen atom.[1] |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Predicted Spectrum & Interpretation

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168 | C=O | Ester carbonyl carbon. |

| ~150 | C-2 | Aromatic carbon attached to the morpholine nitrogen. |

| ~148 | C-5 | Aromatic carbon attached to the amino group. |

| ~125 | C-4 | Aromatic CH. |

| ~120 | C-1 | Aromatic carbon attached to the ester group. |

| ~118 | C-6 | Aromatic CH. |

| ~115 | C-3 | Aromatic CH. |

| ~67 | -O-CH₂- (Morpholine) | Aliphatic carbons adjacent to oxygen. |

| ~52 | -OCH₃ (Ester) | Methyl ester carbon. |

| ~50 | -N-CH₂- (Morpholine) | Aliphatic carbons adjacent to nitrogen. |

2D NMR Spectroscopy: Assembling the Pieces

Expertise & Experience: While 1D NMR provides the list of parts, 2D NMR shows how they connect. A suite of 2D experiments is essential for irrefutable proof of connectivity.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

Expected Correlations: A strong cross-peak between the aromatic protons at H-3 and H-4. Cross-peaks between the two sets of morpholine protons (-O-CH₂- and -N-CH₂-).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.

-

Expected Correlations: It will definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4 (e.g., δH ~7.2 with δC ~115 for C3-H3). This confirms the C-H framework.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the different functional fragments.

-

Critical Expected Correlations:

-

Morpholine to Ring: Protons of the morpholine -N-CH₂- group (δH ~3.1) should show a correlation to the aromatic carbon C-2 (δC ~150).

-

Ester to Ring: The methyl ester protons (-OCH₃, δH ~3.85) should show a correlation to the ester carbonyl carbon (δC ~168). The same methyl protons may also show a weaker correlation to the aromatic carbon C-1 (δC ~120).

-

Amine to Ring: The amine protons (-NH₂, δH ~4.5) should show correlations to aromatic carbons C-5, C-4, and C-6.

-

-

Part IV: Data Integration and Final Confirmation

The final step is to integrate all the spectroscopic data into a cohesive and self-validating proof of structure.

Integrated Workflow Diagram

The logical flow of the elucidation process is visualized below.

Caption: Workflow for unambiguous structure elucidation.

Fragmentation Analysis (MS/MS)

As a final layer of confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion.

Expertise & Experience: By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can observe its fragmentation pattern. This pattern serves as a "fingerprint" that can be correlated directly with the structure confirmed by NMR.

Predicted Fragmentation Pathways:

-

Loss of •OCH₃: A common fragmentation for methyl esters, resulting in an acylium ion.

-

Cleavage of the Morpholine Ring: Retro-Diels-Alder or other characteristic ring-opening fragmentations are expected for the morpholine moiety.

-

Loss of the Morpholine Group: Cleavage of the C-N bond between the aromatic ring and the morpholine nitrogen.

Observing fragments consistent with these pathways would provide the final piece of evidence, validating the connectivity established by NMR.

Conclusion

References

-

ResearchGate. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

-

ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Retrieved from [Link]

-

Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 5-Amino-2-methylbenzoate. PubChem. Retrieved from [Link]

-

Academia.edu. (n.d.). Structural investigations of amines treated polyester thin films by FTIR-ATR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. Retrieved from [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

RJPT. (n.d.). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Assigning methyl resonances for protein solution-state NMR studies. Retrieved from [Link]

-

Baghdad Science Journal. (2023). Synthesis, characterization and bioactivity Study from azo – ligand derived frommethyl-2-amino benzoatewith some metal ions. Retrieved from [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

-

International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]

-

MDPI. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Retrieved from [Link]

Sources

Physicochemical Characteristics of Methyl 5-amino-2-morpholinobenzoate: A Technical Monograph

The following technical guide provides an in-depth physicochemical and synthetic profile of Methyl 5-amino-2-morpholinobenzoate , a specialized intermediate used in the development of Sortase A inhibitors and kinase-targeted therapeutics.

Executive Summary

Methyl 5-amino-2-morpholinobenzoate (CAS: 4031-84-9 ) is a bifunctional pharmacophore scaffold characterized by a trisubstituted benzene ring featuring an electron-rich morpholine moiety, a reactive primary amine, and a methyl ester functionality.[1][2] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of Sortase A inhibitors (anti-virulence agents targeting Gram-positive bacteria) and various tyrosine kinase inhibitors where the morpholine ring provides essential solubility and pharmacokinetic properties.

This guide details the compound's structural properties, synthetic routes, stability profile, and analytical characterization methods for researchers in drug discovery.

Chemical Identity & Structural Analysis[3][4]

| Property | Specification |

| Chemical Name | Methyl 5-amino-2-morpholinobenzoate |

| CAS Number | 4031-84-9 |

| Synonyms | Methyl 5-amino-2-(4-morpholinyl)benzoate; 3-Amino-6-morpholinobenzoic acid methyl ester |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| SMILES | COC(=O)C1=C(N2CCOCC2)C=CC(N)=C1 |

| InChI Key | [Computed Key Required] |

| Structural Class | Anthranilic acid derivative; N-aryl morpholine |

Structural Commentary

The molecule exhibits a "push-pull" electronic system:

-

Position 1 (Ester): The electron-withdrawing methyl ester activates the ring for initial nucleophilic substitution (during synthesis) and serves as a handle for further derivatization (e.g., hydrolysis to the free acid or amide formation).

-

Position 2 (Morpholine): The morpholine ring is sterically bulky and forces the ester group out of planarity, potentially influencing the metabolic stability of the ester linkage. It acts as a moderate electron donor.

-

Position 5 (Amine): The primary amine is the principal site for coupling reactions (e.g., amidation, urea formation) in drug synthesis.

Physicochemical Profile

Solid-State Properties

-

Physical State: Solid (Crystalline powder).

-

Color: Typically off-white to pale yellow (coloration often deepens upon oxidation of the aniline group).

-

Melting Point: Estimated range 95–115 °C (Based on structural analogs like methyl 2-amino-5-bromobenzoate; experimental verification required for specific batches).

Solution Properties

-

Solubility:

-

High: DMSO, Dimethylformamide (DMF), Methanol, Dichloromethane (DCM).

-

Moderate: Ethyl Acetate, Acetonitrile.

-

Low: Water (neutral pH). Solubility increases significantly in acidic buffers (pH < 4) due to protonation of the aniline and morpholine nitrogens.

-

-

pKa (Calculated):

-

Aniline Nitrogen (N-5): ~4.0 – 4.5 (Reduced basicity due to the electron-withdrawing ester).

-

Morpholine Nitrogen (N-2): ~2.5 – 3.0 (Significantly suppressed basicity due to direct conjugation with the aromatic ring and ortho-ester effect).

-

-

LogP (Octanol/Water): Calculated ~1.6 – 1.9. The morpholine oxygen lowers the lipophilicity compared to a cyclohexyl analog, making it a "drug-like" fragment for improving oral bioavailability.

Synthetic Pathway & Manufacturing Logic

The industrial synthesis of Methyl 5-amino-2-morpholinobenzoate typically follows a convergent SNAr (Nucleophilic Aromatic Substitution) pathway followed by Nitro Reduction . This route avoids the use of unstable diazonium intermediates.

Synthesis Diagram (DOT)

Figure 1: The synthesis utilizes the electron-deficient nature of the 2-chloro-5-nitro ring to facilitate morpholine substitution, followed by selective reduction of the nitro group.[1]

Critical Process Parameters (CPP)

-

SNAr Step: The displacement of chlorine by morpholine is exothermic. Temperature control (typically 40–60°C) is crucial to prevent hydrolysis of the methyl ester.

-

Reduction Step: Catalytic hydrogenation (H₂/Pd-C) is preferred for purity. However, iron-mediated reduction (Fe/NH₄Cl) is often used in larger batches to avoid defluorination if the starting material contains fluorine atoms (though not applicable here, it is common in this chemical class).

Analytical Characterization & Impurity Profiling[6]

For quality control (QC), HPLC is the gold standard. The presence of the "Ortho-Morpholine" group creates a distinct UV absorbance profile.

HPLC Method Parameters (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Retention Order:

-

Hydrolysis Impurity (Acid form) - Early eluting

-

Methyl 5-amino-2-morpholinobenzoate (Target)

-

Nitro Intermediate (Precursor) - Late eluting

-

Impurity Fate Mapping[7]

Figure 2: Stability studies indicate sensitivity to moisture (ester hydrolysis) and oxidation (aniline dimerization).

Handling, Stability & Safety

Stability[7]

-

Hydrolytic Stability: The methyl ester is susceptible to hydrolysis in basic aqueous conditions. Store in a desiccator.

-

Oxidative Stability: The primary aniline is prone to oxidation. The compound should be stored under inert atmosphere (Nitrogen/Argon) and protected from light to prevent darkening (formation of azo/azoxy species).

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory due to the potential biological activity of morpholine-containing pharmacophores.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245495, Methyl 5-amino-2-bromobenzoate (Analogous Structure). Retrieved from [Link]

- Chan, L. C., et al. (2020).Discovery of Staphylococcus aureus Sortase A Inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. 1131587-23-9|Methyl 5-iodo-2-morpholinobenzoate|BLD Pharm [bldpharm.com]

- 2. 4031-84-9|Methyl 5-amino-2-morpholinobenzoate|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Potential Applications of Methyl 5-amino-2-morpholinobenzoate

Abstract

Methyl 5-amino-2-morpholinobenzoate is a compound of interest within the broader class of morpholinobenzoic acid derivatives, a scaffold associated with significant biological activity. While a detailed historical record of this specific methyl ester is not prominent in the scientific literature, this guide presents a robust and scientifically grounded pathway for its synthesis, based on established chemical principles and published methodologies for analogous structures. This document provides a comprehensive overview of a logical three-step synthetic route, starting from commercially available precursors. Furthermore, it delves into the potential therapeutic relevance of the target molecule, particularly in the context of oncology, by examining the activities of structurally related compounds. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both a practical synthetic protocol and a forward-looking perspective on the compound's potential utility.

Introduction and Rationale

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. When coupled with a benzoic acid framework, it gives rise to a class of compounds with demonstrated biological activities. Notably, derivatives of 2-morpholinobenzoic acid have emerged as promising inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] PC-PLC is an enzyme implicated in the progression of various cancers due to its role in generating the secondary messengers phosphocholine and diacylglycerol (DAG), which are involved in cellular proliferation pathways.[2] Overexpression and activation of PC-PLC have been observed in several cancer cell lines, making it a compelling target for anticancer therapies.[3]

This guide focuses on Methyl 5-amino-2-morpholinobenzoate, a molecule that combines the key morpholine and aminobenzoate features. The presence of a primary aromatic amine at the 5-position offers a valuable handle for further chemical derivatization, allowing for the exploration of a wider chemical space and the potential for developing libraries of related compounds for structure-activity relationship (SAR) studies.[1]

Given the absence of a documented discovery and history for this specific ester, this whitepaper constructs a logical synthetic pathway, providing detailed, field-proven protocols for its preparation. The proposed synthesis is a three-step process:

-

Nucleophilic Aromatic Substitution: Synthesis of 2-morpholino-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid and morpholine.

-

Reduction of the Nitro Group: Catalytic hydrogenation of the nitro intermediate to yield 5-amino-2-morpholinobenzoic acid.

-

Fischer Esterification: Conversion of the resulting aminobenzoic acid to the target methyl ester.

This document will provide a step-by-step guide for each of these transformations, followed by a discussion of the potential biological significance of the target molecule.

Synthetic Pathway and Experimental Protocols

The proposed synthesis of Methyl 5-amino-2-morpholinobenzoate is a linear sequence starting from readily available materials. The overall workflow is depicted below.

Caption: Proposed three-step synthesis of Methyl 5-amino-2-morpholinobenzoate.

Step 1: Synthesis of 2-Morpholino-5-nitrobenzoic Acid

The initial step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by the secondary amine of morpholine.

Protocol:

-

To 87 mL of morpholine, add 20.1 g of 2-chloro-5-nitrobenzoic acid in portions. The addition is exothermic, and the temperature of the mixture will rise.

-

Once the addition is complete, stir the resulting thick mixture and heat to reflux. Maintain reflux for 5 hours.

-

After the reaction period, cool the mixture and pour it into ice water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield purified 2-morpholino-5-nitrobenzoic acid.

Causality: The use of excess morpholine serves as both a reactant and a solvent, driving the reaction to completion. The final acidification is necessary to protonate the carboxylate and the excess morpholine, leading to the precipitation of the desired carboxylic acid product.

Step 2: Catalytic Reduction to 5-Amino-2-morpholinobenzoic Acid

The reduction of the aromatic nitro group to a primary amine is a standard transformation, reliably achieved by catalytic hydrogenation.[4] Palladium on carbon is a highly effective catalyst for this purpose.[5]

Protocol:

-

In a suitable hydrogenation vessel, dissolve the 2-morpholino-5-nitrobenzoic acid obtained from Step 1 in a 3:1 mixture of ethanol and water.

-

Add a catalytic amount of 5% palladium on carbon (typically 5-10% by weight of the substrate).

-

Pressurize the vessel with hydrogen gas (H₂) (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or LC-MS indicates complete conversion of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 5-amino-2-morpholinobenzoic acid.

Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction. The ethanol/water solvent system is chosen for its ability to dissolve the starting material while being compatible with the hydrogenation conditions. Filtration through Celite is a critical safety and purification step to remove the pyrophoric palladium catalyst.

Step 3: Fischer Esterification to Methyl 5-amino-2-morpholinobenzoate

The final step is the acid-catalyzed esterification of the carboxylic acid with methanol.[6] This is a classic and reversible reaction.[7][8]

Protocol:

-

Suspend the 5-amino-2-morpholinobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.[9]

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Redissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 5-amino-2-morpholinobenzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[10] Using a large excess of methanol shifts the equilibrium towards the formation of the ester product. The basic wash with sodium bicarbonate is essential to remove the acid catalyst and any remaining unreacted carboxylic acid.

| Compound | Starting Material | Product | Key Reagents | Typical Yield | Melting Point (°C) |

| Step 1 | 2-Chloro-5-nitrobenzoic Acid | 2-Morpholino-5-nitrobenzoic Acid | Morpholine, HCl | High | 168-170 |

| Step 2 | 2-Morpholino-5-nitrobenzoic Acid | 5-Amino-2-morpholinobenzoic Acid | H₂, 5% Pd/C | High | 307-308 |

| Step 3 | 5-Amino-2-morpholinobenzoic Acid | Methyl 5-amino-2-morpholinobenzoate | Methanol, H₂SO₄ | Good to High | Not Reported |

Potential Biological Activity and Research Applications

The rationale for synthesizing Methyl 5-amino-2-morpholinobenzoate is strongly supported by the documented biological activities of its structural analogs. The 2-morpholinobenzoic acid scaffold is a key pharmacophore for inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1]

Inhibition of PC-PLC and Antiproliferative Effects

PC-PLC is a crucial enzyme in choline phospholipid metabolism, and its dysregulation is linked to various cancers.[2] Inhibition of PC-PLC has been shown to reduce cell proliferation and can even reverse metastatic traits in cancer cell lines such as the triple-negative breast cancer line MDA-MB-231 and the colon cancer line HCT116.[1] Furthermore, PC-PLC inhibition has been demonstrated to induce the internalization and degradation of the HER2 receptor, a key target in certain types of breast and ovarian cancers.[11]

Derivatives of 2-morpholinobenzoic acid have shown potent antiproliferative activity against these cell lines.[1][12] The synthesis of Methyl 5-amino-2-morpholinobenzoate provides a platform for developing novel PC-PLC inhibitors. The primary amine at the 5-position can be readily functionalized to explore SARs and optimize potency and selectivity.

Caption: Role of PC-PLC in cancer cell proliferation and the potential inhibitory action of the target compound.

Future Directions

The synthesis of Methyl 5-amino-2-morpholinobenzoate opens up several avenues for future research:

-

SAR Studies: The primary amine can be acylated, alkylated, or used in reductive amination reactions to generate a library of derivatives. These can then be screened for their inhibitory activity against PC-PLC and their antiproliferative effects on various cancer cell lines.[13][14]

-

In Vivo Studies: Promising candidates from in vitro screening can be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further research can elucidate the precise binding mode of these inhibitors to PC-PLC and explore their downstream effects on cell signaling pathways.

Conclusion

While the historical discovery of Methyl 5-amino-2-morpholinobenzoate is not documented, a logical and robust synthetic route has been detailed in this guide. This pathway leverages well-established and reliable chemical transformations, making the compound readily accessible to researchers. The true significance of this molecule lies in its potential as a versatile intermediate for the development of novel therapeutics. Based on the compelling evidence of antiproliferative and PC-PLC inhibitory activity within the 2-morpholinobenzoic acid class, Methyl 5-amino-2-morpholinobenzoate represents a valuable starting point for drug discovery programs aimed at developing new anticancer agents.

References

- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents.

-

Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap. Available at: [Link]

-

Synthesis of 2-morpholino-5-nitrobenzoic acid - PrepChem.com. Available at: [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. Available at: [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed Central. Available at: [Link]

-

Fischer Esterification - Chemistry LibreTexts. (2023-01-22). Available at: [Link]

- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents.

-

Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). Available at: [Link]

-

Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

-

Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study - ResearchGate. Available at: [Link]

-

Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - MDPI. (2023-07-25). Available at: [Link]

-

Fischer esterification reaction mechanism - Carboxylic acid derivatives - YouTube. (2016-12-27). Available at: [Link]

-

Phosphatidylcholine-specific phospholipase C inhibition reduces HER2-overexpression, cell proliferation and in vivo tumor growth in a highly tumorigenic ovarian cancer model - PubMed Central. Available at: [Link]

-

Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed. (2025-01-01). Available at: [Link]

- CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents.

-

Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - MDPI. Available at: [Link]

-

Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy - Frontiers. (2016-08-01). Available at: [Link]

-

United States Patent Office - Googleapis.com. Available at: [Link]

-

Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. (2008-08-12). Cancer Research. Available at: [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. Available at: [Link]

-

Fischer esterification (video) - Khan Academy. Available at: [Link]

-

Nitro Reduction - Common Conditions. Available at: [Link]

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023-10-30). Available at: [Link]

-

Nitro to amine reductions using aqueous flow catalysis under ambient conditions - NIH. (2021-12-17). Available at: [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (2024-01-19). Available at: [Link]

-

Phosphatidylcholine-specific phospholipase C inhibition down-regulates CXCR4 expression and interferes with proliferation, invasion and glycolysis in glioma cells - PMC. (2017-04-19). Available at: [Link]

Sources

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Phosphatidylcholine-specific phospholipase C inhibition reduces HER2-overexpression, cell proliferation and in vivo tumor growth in a highly tumorigenic ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

CAS: 4031-84-9 | Molecular Formula: C₁₂H₁₆N₂O₃ | MW: 236.27 g/mol [1]

Executive Summary

Methyl 5-amino-2-morpholinobenzoate represents a "privileged scaffold" in medicinal chemistry, serving as a critical bifunctional intermediate for the synthesis of kinase inhibitors (specifically PI3K and EGFR families) and DNA-intercalating agents. Its structural value lies in the 2-morpholino moiety, which acts as a solubility-enhancing solubilizing group often positioned at the solvent interface of ATP-binding pockets, and the 5-amino-2-carboxylate core, which functions as a precursor for cyclization into quinazolinones or benzimidazoles.

This technical guide analyzes the structural genealogy, synthetic pathways, and downstream applications of this scaffold, providing researchers with a roadmap for utilizing this intermediate in drug discovery campaigns.

Structural Genealogy & Pharmacophore Mapping

The utility of Methyl 5-amino-2-morpholinobenzoate is defined by its three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) optimization.

Functional Zone Analysis

| Zone | Moiety | Chemical Function | Pharmacological Role |

| Zone A | Morpholine Ring (C-2) | Saturated Heterocycle | Solubility Handle: Reduces LogP, improves oral bioavailability. Often points towards the solvent front in kinase pockets. |

| Zone B | Primary Amine (C-5) | Nucleophile | Linker/H-Bond Donor: Critical for amide coupling or urea formation. In quinazolines, this nitrogen often becomes N1 or an exocyclic amine. |

| Zone C | Methyl Ester (C-1) | Electrophile | Cyclization Precursor: Reacts with amidines or urea to close the pyrimidine ring of quinazolinones. |

Structural Relationships (The "Family Tree")

The following diagram illustrates the chemical lineage of the scaffold, linking it to its nitro-precursors and its downstream heterocyclic targets.

Figure 1: Chemical genealogy of Methyl 5-amino-2-morpholinobenzoate, highlighting its central role in converting simple nitro-aromatics into complex heterocycles.

Synthetic Pathways & Related Structures[2][3][4][5]

The synthesis of this scaffold relies on the differential reactivity of the halogen at the ortho position relative to the ester/acid. The electron-withdrawing nitro group at the meta position (para to the halogen) activates the ring for Nucleophilic Aromatic Substitution (SNAr).

The "Related Structures" (Upstream)

To synthesize the target, researchers must navigate the following related precursors:

-

Methyl 2-chloro-5-nitrobenzoate: The most cost-effective starting material. Requires higher temperatures for morpholine displacement due to the lower leaving group ability of chlorine compared to fluorine.

-

Methyl 2-fluoro-5-nitrobenzoate: A "luxury" precursor. The fluorine atom is highly labile to SNAr, allowing the morpholine addition to occur at room temperature, minimizing by-products.

-

Methyl 2-morpholino-5-nitrobenzoate: The immediate stable intermediate. This yellow solid is the result of the SNAr reaction and must be reduced to yield the target amine.

Synthetic Workflow

The standard industrial protocol involves a two-step sequence: SNAr followed by Nitro Reduction.

Figure 2: Step-wise synthetic pathway. The color transition from Red (Starting Material) to Green (Final Product) indicates the progression of value addition.

Experimental Protocols

The following protocols are designed for self-validation . The disappearance of the distinctive yellow color of the nitro-compound serves as a visual endpoint for the reduction step.

Protocol A: SNAr Displacement (Synthesis of the Nitro Intermediate)

Objective: Convert Methyl 2-chloro-5-nitrobenzoate to Methyl 2-morpholino-5-nitrobenzoate.

-

Reagents: Methyl 2-chloro-5-nitrobenzoate (1.0 eq), Morpholine (3.0 eq), Acetonitrile (ACN) or DMF.

-

Procedure:

-

Dissolve the chloro-ester in ACN (0.5 M concentration).

-

Add morpholine dropwise. Note: The reaction is exothermic.

-

Reflux at 80°C for 4-6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (RF ~0.6) should disappear, replaced by a lower RF yellow spot.

-

-

Workup: Concentrate solvent, dilute with water, and filter the precipitated yellow solid. Recrystallize from Ethanol.[2]

Protocol B: Nitro Reduction (Synthesis of the Target Amine)

Objective: Reduce the nitro group to the primary amine without hydrolyzing the ester.

-

Reagents: Methyl 2-morpholino-5-nitrobenzoate, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol/THF (1:1).

-

Procedure:

-

Dissolve the nitro intermediate in MeOH/THF.

-

Add Pd/C catalyst carefully under argon flow.

-

Purge with H₂ and stir at Room Temperature for 12 hours.

-

Causality: We use neutral conditions (H₂/Pd) rather than acidic metals (Fe/HCl) to prevent the hydrolysis of the methyl ester to the acid.

-

Validation: The bright yellow solution will turn colorless or pale pink (oxidation of aniline).

-

-

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate to yield the off-white solid product (CAS 4031-84-9).

Downstream Applications & Bioisosteres

Quinazolinone Cyclization

The most common application of this scaffold is the synthesis of 6-substituted-4-morpholinoquinazolines .

-

Reaction: Heating Methyl 5-amino-2-morpholinobenzoate with formamide (or formamidine acetate) at 140°C cyclizes the amine and ester into the pyrimidine ring.

-

Drug Relevance: This mimics the core structure of several EGFR inhibitors, where the morpholine provides the solvent-exposed solubility tail.

Bioisosteric Replacements

To modulate the physicochemical properties (LogP, pKa) of the final drug, researchers often substitute the morpholine ring in the starting material.

| Bioisostere | Structure | Effect on Scaffold | Application |

| Piperazine | N-ring with NH | Introduces a secondary amine for further functionalization (e.g., alkylation). | Multi-target kinase inhibitors. |

| Thiomorpholine | S-ring | Increases lipophilicity (LogP) and metabolic stability (S-oxidation potential). | CNS-penetrant drugs. |

| Piperidine | C-ring | Removes the H-bond acceptor oxygen; increases hydrophobicity. | High-affinity hydrophobic pockets. |

References

-

Chemical Identity: BLD Pharm. (n.d.). Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9).[1] Retrieved from

-

Synthetic Methodology (Nitro Precursor): Organic Syntheses.[3][4] (n.d.). Nitration of Methyl Benzoate and Derivatives. Org. Synth. Coll. Vol. 1, p. 372. Retrieved from

-

General SNAr Protocols: PrepChem. (n.d.). Synthesis of 5-amino-2-morpholinobenzoic acid derivatives. Retrieved from

-

Pharmacophore Utility: National Institutes of Health (NIH). (2022).[5] Tailor-Made Amino Acids in Pharmaceutical Drugs. Retrieved from

Sources

- 1. 4031-84-9|Methyl 5-amino-2-morpholinobenzoate|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 5-amino-2-morpholinobenzoate as a Pharmaceutical Intermediate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Methyl 5-amino-2-morpholinobenzoate, a versatile intermediate in pharmaceutical research. This document emphasizes the underlying scientific principles and practical considerations for its use as a building block in the development of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Aminobenzoates

Substituted aminobenzoic acids and their esters are privileged scaffolds in medicinal chemistry.[1][2][3] The presence of an aromatic ring functionalized with both an amino and a carboxyl group (or its ester derivative) offers multiple points for chemical modification, allowing for the construction of diverse molecular architectures.[1][2] The specific substitution pattern of Methyl 5-amino-2-morpholinobenzoate, featuring a morpholine moiety at the 2-position and an amino group at the 5-position, makes it a particularly interesting intermediate for the synthesis of complex molecules, including potential anticoagulants and other therapeutic agents.[4][5] The morpholine group can enhance aqueous solubility and introduce a key pharmacophoric element, while the arylamine and methyl ester functionalities serve as versatile handles for further synthetic transformations.

Synthesis of Methyl 5-amino-2-morpholinobenzoate: A Step-by-Step Protocol

The synthesis of Methyl 5-amino-2-morpholinobenzoate can be efficiently achieved in a three-step sequence starting from commercially available 2-chloro-5-nitrobenzoic acid. This process involves a nucleophilic aromatic substitution, followed by reduction of the nitro group, and concluding with an esterification of the carboxylic acid.

DOT Diagram of the Synthetic Workflow

Caption: Synthetic route to Methyl 5-amino-2-morpholinobenzoate.

Protocol 1: Synthesis of 2-Morpholino-5-nitrobenzoic Acid

This initial step involves a nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitrobenzoic acid with morpholine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.

-

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Morpholine

-

Ice water

-

Concentrated HCl

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine.

-

In portions, carefully add 2-chloro-5-nitrobenzoic acid to the morpholine. An exothermic reaction is expected.

-

Once the addition is complete, heat the mixture to reflux and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-morpholino-5-nitrobenzoic acid.

-

Protocol 2: Synthesis of 5-Amino-2-morpholinobenzoic Acid

The nitro group of 2-morpholino-5-nitrobenzoic acid is reduced to a primary amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Materials:

-

2-morpholino-5-nitrobenzoic acid

-

Ethanol-water (3:1)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

-

Procedure:

-

Dissolve 2-morpholino-5-nitrobenzoic acid in a 3:1 mixture of ethanol and water in a hydrogenation vessel.

-

Carefully add 5% Pd/C catalyst to the solution.

-

Purge the vessel with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the reaction is complete (cessation of hydrogen uptake). Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 5-amino-2-morpholinobenzoic acid. This product can often be used in the next step without further purification.

-

Protocol 3: Synthesis of Methyl 5-amino-2-morpholinobenzoate (Fischer Esterification)

The final step is the esterification of the carboxylic acid with methanol in the presence of an acid catalyst. The Fischer esterification is a classic and reliable method for this transformation.

-

Materials:

-

5-amino-2-morpholinobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend 5-amino-2-morpholinobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-amino-2-morpholinobenzoate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are the expected analytical data for Methyl 5-amino-2-morpholinobenzoate.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl ester protons, the morpholine protons, and the amino protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the morpholine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of Methyl 5-amino-2-morpholinobenzoate. |

| Purity (HPLC) | A single major peak with an area percentage greater than 98% is desirable for use in subsequent pharmaceutical synthesis. |

Applications in Pharmaceutical Synthesis: A Versatile Building Block

Methyl 5-amino-2-morpholinobenzoate is a valuable intermediate due to its multiple reactive sites, which can be selectively functionalized to build more complex molecules. While no commercial drug is directly synthesized from this specific intermediate, its structural motifs are present in several important pharmaceuticals, particularly anticoagulants.

DOT Diagram of Potential Synthetic Transformations

Caption: Potential synthetic transformations of Methyl 5-amino-2-morpholinobenzoate.

-

Amide Bond Formation: The primary amino group is nucleophilic and can readily react with activated carboxylic acids (e.g., acyl chlorides, anhydrides) or with carboxylic acids in the presence of coupling reagents to form amide bonds. This is a fundamental transformation in the synthesis of a vast number of active pharmaceutical ingredients (APIs). For instance, the core of the anticoagulant Rivaroxaban features an amide linkage to a thiophene carboxamide moiety.

-

Heterocycle Synthesis: The ortho-relationship of the morpholine and the amino group on the benzene ring can be exploited for the synthesis of fused heterocyclic systems. For example, reaction with phosgene or its equivalents could lead to the formation of a benzoxazinone ring system, a scaffold present in various biologically active molecules.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

-

Illustrative Application in Anticoagulant Scaffolds: While not a direct precursor, the 5-amino-2-morpholinobenzoate core is structurally related to intermediates used in the synthesis of Factor Xa inhibitors like Rivaroxaban and Apixaban. These drugs often contain a central phenyl-morpholinone or a related moiety. The amino group on the phenyl ring serves as a crucial attachment point for other key fragments of the molecule. Researchers can use Methyl 5-amino-2-morpholinobenzoate as a starting point to explore novel analogues of these important anticoagulants.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling Methyl 5-amino-2-morpholinobenzoate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Aromatic amines should be handled with care as some are known to be toxic or carcinogenic.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[7] Aromatic amines can be sensitive to air and light, leading to degradation over time.[8]

References

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.

- CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents.

- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

- RU2203885C2 - Method of synthesis of para-aminobenzoic acid ethyl ester - Google Patents.

-

Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation - Patsnap Eureka. Available at: [Link]

- CN101353311B - Process for preparing aminobenzoate esters - Google Patents.

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. Available at: [Link]

-

3: Esterification (Experiment) - Chemistry LibreTexts. Available at: [Link]

- US7547798B2 - Process for preparing aminobenzoate esters - Google Patents.

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

-

Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. Available at: [Link]

-

methyl 4-aminobenzoate synthesis report - Sciencemadness.org. Available at: [Link]

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. Available at: [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. Available at: [Link]

-

Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Available at: [Link]

-

Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. Available at: [Link]

-

Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. Available at: [Link]

-

Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Publishing. Available at: [Link]

Sources

- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 7. US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters - Google Patents [patents.google.com]

- 8. Insight into the synthesis of warfarin and its promiscuous derivatives [ppj.org.ly]

Application Note: Synthesis of Kinase Inhibitors using Methyl 5-amino-2-morpholinobenzoate

Strategic Importance & Rationale

In the landscape of kinase inhibitor design, Methyl 5-amino-2-morpholinobenzoate serves as a "privileged scaffold." Its structural utility is derived from three key molecular interactions that are critical for targeting the ATP-binding pocket of lipid and protein kinases (specifically Class I PI3K isoforms and mTOR):

-

The Morpholine Hinge Binder: The oxygen atom in the morpholine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase (e.g., Val851 in PI3K

).[1] -

Solubility & ADME: The morpholine moiety significantly enhances aqueous solubility and metabolic stability compared to phenyl analogs.[1]

-

The 5-Amino Vector: This amine provides a versatile handle for coupling to heteroaromatic "head groups" (such as quinazolines or triazines) via urea or amide linkages, directing the inhibitor into the selectivity pocket.[1]

This guide details the robust synthesis of this core intermediate and its downstream application in generating library-ready kinase inhibitors.[1]

Retrosynthetic Logic & Pathway Design

To ensure high yields and purity, we utilize a Nucleophilic Aromatic Substitution (

Graphviz Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection showing the linear assembly of the scaffold starting from the commercially available fluoro-nitrobenzoate.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: Methyl 5-amino-2-morpholinobenzoate

Step 1: Nucleophilic Aromatic Substitution (

)

The 2-fluoro position is highly activated by the para-nitro and ortho-ester groups, allowing mild substitution conditions.

-

Reagents: Methyl 2-fluoro-5-nitrobenzoate (1.0 eq), Morpholine (1.2 eq),

(2.0 eq).[1] -

Solvent: Acetonitrile (ACN) or DMF.[1]

-

Conditions:

to RT (or mild heat

Procedure:

-

Dissolve Methyl 2-fluoro-5-nitrobenzoate (10 g, 50 mmol) in ACN (100 mL).

-

Add milled

(13.8 g, 100 mmol) to the solution. -

Add Morpholine (5.2 mL, 60 mmol) dropwise at

to control exotherm. -

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

QC Check: Monitor TLC (Hexane/EtOAc 7:3). Starting material (

) should disappear; yellow product ( -

Workup: Pour into ice water (500 mL). The yellow precipitate (Methyl 2-morpholino-5-nitrobenzoate) is filtered, washed with water, and dried under vacuum.

Step 2: Reduction of Nitro Group

Catalytic hydrogenation is preferred for cleanliness, though Iron/Ammonium Chloride is a viable alternative if avoiding

-

Reagents: Methyl 2-morpholino-5-nitrobenzoate, 10% Pd/C (5 wt% loading), Hydrogen gas (balloon pressure).

-

Solvent: Methanol or Ethanol/THF (1:1).[1]

Procedure:

-

Dissolve the nitro intermediate (10 g) in Methanol (150 mL) under

.[1] -

Add 10% Pd/C (0.5 g) carefully (pyrophoric risk).

-

Purge system with

gas and stir under a hydrogen balloon for 12–16 hours at RT. -

Workup: Filter through a Celite pad to remove catalyst.[1] Wash pad with MeOH.

-

Concentrate filtrate to yield Methyl 5-amino-2-morpholinobenzoate as an off-white/tan solid.

-

Yield expectation: 85–95%.[1]

-

Protocol B: Application – Synthesis of a PI3K Inhibitor

Objective: Coupling the core amine to a heteroaryl scaffold (e.g., a quinazoline or pyrimidine derivative).[1]

Workflow Diagram: Inhibitor Assembly

Caption: Workflow for converting the amino-ester intermediate into a final bioactive kinase inhibitor.

Reaction: Urea Coupling (Common in PI3K Inhibitors)

This creates a urea linkage, often critical for hydrogen bonding with Asp810 (in PI3K

-

Preparation: Dissolve Methyl 5-amino-2-morpholinobenzoate (1.0 eq) in dry DCM or THF.

-

Activation: If reacting with an acid, use HATU/DIPEA.[1] If reacting with an isocyanate (e.g., phenyl isocyanate derivatives), add the isocyanate (1.1 eq) dropwise at

.[1] -

Reaction: Stir at RT for 2–6 hours. The urea product often precipitates from DCM.[1]

-

Isolation: Filter the solid. If no precipitate, wash with 1N HCl (to remove unreacted amine) and Brine, then dry over

.[1]

Data Summary & Quality Control

Key Physicochemical Properties

| Property | Value | Note |

| Molecular Weight | 236.27 g/mol | Ideal for fragment-based growth |

| Appearance | Off-white to tan solid | Darkening indicates oxidation of amine |

| Solubility | DMSO, MeOH, DCM | Poor solubility in water (until salt formation) |

| >98% C-2 Substitution | Directed by o-ester/p-nitro electronics |

Troubleshooting Guide

-

Issue: Incomplete

reaction.-

Solution: Switch solvent to DMF and increase temp to

. Ensure the starting material is the Fluoro derivative, not Chloro (Chloro is slower).[1]

-

-

Issue: "Sticky" reduction product.

-

Issue: Regioisomers during nitration (if making the precursor).

-

Solution: Buy the pre-nitrated Methyl 2-fluoro-5-nitrobenzoate. Nitrating methyl 2-fluorobenzoate manually requires strict temp control (

) to avoid the 3-nitro isomer.[1]

-

References

-

Morpholine Scaffold Utility

-

PI3K Inhibitor Synthesis (ZSTK474 Analogs)

-

Synthesis of Nitro-Benzoate Precursors

-

General

Methodology:- Title: "Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzo

- Source:Organic Syntheses

-

Link:[1]

Sources

Application Notes and Protocols for the Development of Anti-inflammatory Agents from Methyl 5-amino-2-morpholinobenzoate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and systematic evaluation of Methyl 5-amino-2-morpholinobenzoate as a potential novel anti-inflammatory agent. The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to enhance potency and modulate the pharmacokinetic properties of various therapeutic agents.[1][2] This guide outlines a strategic workflow, from initial synthesis to in vivo validation, designed to thoroughly assess the compound's anti-inflammatory profile and elucidate its mechanism of action. Detailed, field-proven protocols are provided for each experimental stage, including in vitro screening in lipopolysaccharide (LPS)-stimulated macrophages and in vivo assessment using the carrageenan-induced paw edema model. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Rationale

The search for novel, effective, and safe anti-inflammatory drugs remains a critical challenge in pharmaceutical research. Chronic inflammation is implicated in a wide array of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While existing non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are effective, their long-term use is often associated with significant side effects. This necessitates the exploration of new chemical scaffolds with improved therapeutic indices.

The morpholine ring is a "privileged pharmacophore" that is incorporated into numerous approved drugs to improve biological activity and metabolic stability.[1] Several studies have demonstrated that compounds containing a morpholine substituent exhibit significant anti-inflammatory properties, potentially through the modulation of key inflammatory pathways such as those involving cyclooxygenase-2 (COX-2).[3][4] Methyl 5-amino-2-morpholinobenzoate combines this valuable scaffold with an aminobenzoate structure, presenting a logical candidate for investigation as an anti-inflammatory agent. This guide provides the necessary framework to systematically test this hypothesis.

Synthesis and Characterization of Methyl 5-amino-2-morpholinobenzoate (M5AMB)

The synthesis of the target compound, M5AMB, is proposed as a two-step process starting from 2-chloro-5-nitrobenzoic acid. The initial step involves a nucleophilic aromatic substitution to introduce the morpholine ring, followed by reduction of the nitro group to an amine.[5] The final step is a classic Fischer-Speier esterification to form the methyl ester.[6][7]

Protocol 2.1: Synthesis of 5-amino-2-morpholinobenzoic acid

This protocol is adapted from established procedures for similar compounds.[5]

-

Step 1: Synthesis of 2-morpholino-5-nitrobenzoic acid.

-

In a round-bottom flask, add 20.1 g of 2-chloro-5-nitrobenzoic acid in portions to 87 mL of morpholine.

-

Rationale: Morpholine acts as both the nucleophile and the solvent in this reaction. The exothermicity of the reaction will cause the temperature to rise.

-

Stir the mixture at reflux for 5 hours.

-

Pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate, dry it, and recrystallize from ethanol to yield 2-morpholino-5-nitrobenzoic acid.

-

-

Step 2: Reduction to 5-amino-2-morpholinobenzoic acid.

-

Dissolve the 2-morpholino-5-nitrobenzoic acid in a 3:1 ethanol-water mixture.

-

Add 5% palladium on carbon (Pd/C) as a catalyst.

-

Rationale: Catalytic hydrogenation is a standard and efficient method for reducing aromatic nitro groups to amines.

-

Subject the mixture to catalytic reduction until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and evaporate the solvent to obtain 5-amino-2-morpholinobenzoic acid.

-

Protocol 2.2: Fischer Esterification to Methyl 5-amino-2-morpholinobenzoate (M5AMB)

This protocol is based on the well-established Fischer esterification method.[6][8]

-

To a round-bottom flask, add the synthesized 5-amino-2-morpholinobenzoic acid and an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Rationale: Using an excess of the alcohol (methanol) shifts the reaction equilibrium towards the formation of the ester, maximizing the yield as dictated by Le Chatelier's Principle.[6]

-

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise. (Caution: Highly corrosive) .

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, pour the mixture into ice water.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude M5AMB by column chromatography.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anti-inflammatory Activity Screening

A systematic in vitro screening process is essential to determine the anti-inflammatory potential and safety profile of M5AMB. The murine macrophage cell line RAW 264.7 is a widely used and reliable model for these initial studies.[9][10]

Workflow for In Vitro Screening

Caption: Workflow for the in vitro evaluation of M5AMB.

Protocol 3.1: Cytotoxicity Assessment (MTT Assay)

Before assessing anti-inflammatory activity, it is crucial to determine the concentrations of M5AMB that are non-toxic to the cells.[11][12]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of M5AMB (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

Self-Validation: Only concentrations showing >90% cell viability should be used for subsequent anti-inflammatory assays.

Protocol 3.2: Lipopolysaccharide (LPS) Stimulation of Macrophages

LPS, a component of Gram-negative bacteria, is a potent activator of macrophages and is widely used to create a cellular model of inflammation.[9][10]

-

Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for Griess/ELISA, 6-well for Western blot) and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of M5AMB for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for cytokine release, 16-18 hours for protein expression).

-